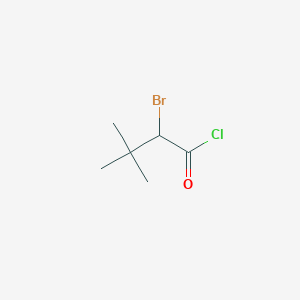

2-Bromo-3,3-dimethylbutanoyl chloride

Description

Significance as a Versatile Synthetic Intermediate and Reagent

The utility of 2-Bromo-3,3-dimethylbutanoyl chloride in organic synthesis stems from its two reactive centers. The acyl chloride group is a highly reactive acylating agent, readily participating in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

Simultaneously, the bromine atom at the α-position serves as a handle for further functionalization. It can be displaced by various nucleophiles or participate in coupling reactions, allowing for the introduction of diverse functionalities at this position. This dual reactivity makes this compound a powerful tool for the construction of complex molecules with precise control over their architecture.

The steric hindrance provided by the bulky tert-butyl group adjacent to the reactive centers can also influence the stereochemical outcome of reactions, a feature that is highly sought after in modern asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29336-30-9 |

| Molecular Formula | C6H10BrClO |

| Molecular Weight | 213.50 g/mol |

| Synonyms | 2-Bromo-3,3-dimethylbutanoic acid chloride, 2-Bromo-3,3-dimethylbutyryl chloride |

This table is interactive. You can sort and filter the data.

Historical Context and Evolution within Halogenated Acyl Halide Chemistry

The development of halogenated acyl halides is intrinsically linked to the broader history of organic synthesis. The discovery of methods to introduce halogens into organic molecules in the 19th century laid the groundwork for the synthesis of this important class of compounds.

A pivotal moment in the history of α-halo acyl halides was the development of the Hell-Volhard-Zelinsky (HVZ) reaction in the 1880s. This reaction, which involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide, provided a general and efficient method for the synthesis of α-bromo carboxylic acids. These could then be readily converted to the corresponding acyl halides. chemistrysteps.com

The HVZ reaction proceeds through the in-situ formation of an acid bromide, which then enolizes. chemistrysteps.com The enol form subsequently reacts with bromine to afford the α-brominated acid bromide. chemistrysteps.com This breakthrough opened up new avenues for the synthesis of a wide range of functionalized molecules.

Over the years, the methodology for the synthesis of halogenated acyl halides has evolved significantly. The development of new halogenating agents and catalytic systems has provided milder and more selective methods for their preparation. This continuous innovation has ensured that halogenated acyl halides, including this compound, remain indispensable tools for synthetic organic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrClO |

|---|---|

Molecular Weight |

213.50 g/mol |

IUPAC Name |

2-bromo-3,3-dimethylbutanoyl chloride |

InChI |

InChI=1S/C6H10BrClO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3 |

InChI Key |

DSJWOLVWBVIHRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)Cl)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategic Precursors for 2 Bromo 3,3 Dimethylbutanoyl Chloride

Direct Halogenation Approaches to α-Bromo Acyl Chlorides

Direct α-bromination of an acyl chloride like 3,3-dimethylbutanoyl chloride is a challenging yet direct route to the target compound. This method relies on the generation of an enol or enolate intermediate from the acyl chloride, which then reacts with an electrophilic bromine source.

The key to synthesizing 2-Bromo-3,3-dimethylbutanoyl chloride via direct halogenation is achieving high regioselectivity. The α-position (C2) is the target for bromination due to the activating effect of the adjacent carbonyl group, which allows for the formation of an enol intermediate. The reaction conditions must be carefully controlled to prevent bromination at other positions or multiple brominations. The mechanism is analogous to the core steps of the Hell-Volhard-Zelinsky reaction, where an acyl halide is the key intermediate that undergoes enolization and subsequent α-halogenation. libretexts.orgorganic-chemistry.orglibretexts.org The presence of the bulky tert-butyl group at the 3-position sterically hinders the α-carbon, which can influence the reaction kinetics but does not change the fundamental regioselectivity driven by the carbonyl group.

A variety of brominating agents and catalytic systems can be employed for the α-bromination of carbonyl compounds. The choice of reagent is critical for achieving high yield and selectivity. For the direct bromination of an acyl chloride, strong electrophilic bromine sources are typically required.

Commonly used agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction with bromine is often catalyzed by an acid, which promotes the formation of the enol tautomer necessary for the reaction. libretexts.org NBS is a versatile and easier-to-handle alternative to liquid bromine. researchgate.net Research into organocatalytic systems has shown that chiral amines can catalyze the enantioselective α-bromination of aldehydes and ketones, a principle that could potentially be extended to acyl chlorides through the formation of chiral ketene (B1206846) enolates. nih.govrsc.orgelectronicsandbooks.com

Below is a table summarizing common brominating systems applicable to α-bromination of carbonyl compounds.

| Brominating Agent | Catalyst/Co-reagent | Typical Conditions | Notes |

| Bromine (Br₂) | Phosphorus Tribromide (PBr₃) or Red Phosphorus | High temperature, neat or in an inert solvent | Classic Hell-Volhard-Zelinsky conditions; the acyl bromide is formed in situ. organic-chemistry.orgmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr) or Radical Initiator (e.g., AIBN) | Varies with substrate and desired mechanism (ionic vs. radical) | A versatile and solid reagent, often preferred for its ease of handling. researchgate.net |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD) | Chiral Amine Catalyst | Low temperatures in non-polar solvents | Used in organocatalytic asymmetric brominations. researchgate.net |

Synthesis from Carboxylic Acids and Derivatives

A more common and often higher-yielding approach to this compound involves a two-step sequence starting from the corresponding carboxylic acid. This pathway first establishes the α-bromo functionality on the carboxylic acid precursor, followed by conversion to the acyl chloride.

The precursor, 2-Bromo-3,3-dimethylbutanoic acid, can be synthesized by applying the Hell-Volhard-Zelinsky (HVZ) reaction to 3,3-dimethylbutanoic acid. libretexts.orgorganic-chemistry.orgnrochemistry.com This reaction utilizes bromine and a catalytic amount of phosphorus tribromide (PBr₃) to achieve α-bromination. libretexts.orgmasterorganicchemistry.com

Once the 2-Bromo-3,3-dimethylbutanoic acid is obtained, it is converted into the target acyl chloride. This is a standard transformation in organic chemistry, achieved by treating the carboxylic acid with a chlorinating agent. orgoreview.com The hydroxyl group of the carboxylic acid is replaced by a chlorine atom, yielding the more reactive acyl chloride. Several reagents are effective for this conversion, with the choice often depending on the desired purity of the product and the ease of separation from byproducts. ncert.nic.in

The most common chlorinating agents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). orgoreview.comgoogle.com Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. orgoreview.com

The following table compares common reagents used for converting carboxylic acids to acyl chlorides.

| Chlorinating Agent | Formula | Byproducts | Phase | Advantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Liquid | Gaseous byproducts simplify purification. orgoreview.com |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Liquid | Reaction is often cleaner and proceeds under milder conditions. |

| Phosphorus Trichloride | PCl₃ | H₃PO₃(s) | Liquid | One mole reacts with three moles of carboxylic acid. orgoreview.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Solid | Reacts vigorously; separation from POCl₃ can require careful distillation. |

While less direct, synthetic routes involving amide intermediates are also conceivable. In such a strategy, an α-bromo amide, specifically 2-bromo-N-alkyl-3,3-dimethylbutanamide, would serve as a key precursor. The synthesis of α-halo amides is typically achieved by reacting an amine with an α-halo acyl chloride or by coupling an amine with an α-halo carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govrsc.org

The conversion of an amide directly to an acyl chloride is not a standard transformation and presents significant synthetic challenges. More commonly, the α-bromo amide would be hydrolyzed back to the α-bromo carboxylic acid, which could then be converted to the acyl chloride as described in section 2.2.1. ncert.nic.in Therefore, routes involving amide precursors are generally more circuitous for accessing the target acyl chloride compared to the direct conversion of the corresponding carboxylic acid.

Stereoselective Synthesis of Chiral this compound Analogs

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). For applications in pharmaceuticals or other biologically active molecules, obtaining a single enantiomer is often crucial. Stereoselective synthesis aims to produce one enantiomer preferentially over the other.

Significant advances have been made in the organocatalytic asymmetric α-halogenation of carbonyl compounds, particularly aldehydes and ketones. nih.govrsc.orgacs.org These methods often employ chiral secondary amine catalysts, such as proline derivatives or C2-symmetric imidazolidines, to form a chiral enamine intermediate from the carbonyl compound. nih.govresearchgate.net This chiral enamine then reacts with an electrophilic bromine source (like NBS) from a specific face, leading to the formation of the α-brominated product with high enantiomeric excess (ee). researchgate.netacs.org

While the direct asymmetric α-bromination of acyl chlorides is a more challenging transformation, similar principles involving the generation of chiral ketene enolates have been successfully applied in α-fluorination reactions. electronicsandbooks.comnih.gov A more practical approach for obtaining enantiomerically pure this compound is to first synthesize the chiral α-bromo carboxylic acid precursor, (R)- or (S)-2-Bromo-3,3-dimethylbutanoic acid. This can be achieved through methods like the kinetic resolution of the racemic acid or by asymmetric bromination of a suitable precursor. researchgate.net The resulting enantiopure carboxylic acid can then be converted to the corresponding acyl chloride using standard chlorinating agents, a reaction that typically proceeds with retention of configuration at the stereocenter.

Enantioselective Approaches to α-Chiral Acyl Halides

Achieving enantioselectivity in the synthesis of α-chiral acyl halides is a challenging yet crucial goal for accessing stereochemically pure building blocks. While direct asymmetric bromination of an acyl chloride is difficult, strategies often focus on the asymmetric α-halogenation of related carbonyl compounds that can be later converted to the target acyl halide.

One prominent strategy involves the use of chiral catalysts to control the facial selectivity of an electrophilic halogenating agent. Organocatalysis, particularly with chiral ammonium (B1175870) salts, has emerged as a powerful tool for the asymmetric α-halogenation of carbonyl-containing substrates. acs.orgnih.gov For instance, spirocyclic binaphthyl-based ammonium salts have been successfully employed to catalyze the asymmetric α-chlorination of isoxazolidin-5-ones, which serve as masked β-amino acid derivatives. nih.gov This approach, which relies on ion pairing between the catalyst and the enolate intermediate, could conceptually be adapted for the bromination of a suitable precursor to this compound.

Transition metal catalysis offers another avenue. High-valent palladium catalysis, in combination with chiral transient directing groups, has been utilized for atroposelective C-H halogenation, demonstrating the potential of metal complexes to induce high levels of stereoselectivity in bromination reactions. rsc.org The development of catalytic enantioselective methods for preparing α-quaternary ketones and related structures from acyl electrophiles further underscores the progress in controlling stereochemistry at the α-position. nih.govunc.edu These methods often involve the generation of chiral nucleophiles or the use of chiral ligands to control the approach of a reagent to a prochiral substrate.

| Catalyst Type | General Substrate | Key Principle | Potential Relevance |

|---|---|---|---|

| Chiral Ammonium Salts | Carbonyl compounds (e.g., Isoxazolidin-5-ones) | Formation of a chiral ion pair with the enolate intermediate, guiding the electrophilic halogenating agent. acs.orgnih.gov | Applicable to asymmetric α-bromination of a 3,3-dimethylbutanoic acid derivative. |

| Palladium Complexes with Chiral Ligands | Biaryls (via C-H activation) | Use of a chiral transient directing group to achieve atroposelective bromination. rsc.org | Demonstrates sophisticated control over stereoselective halogenation. |

| Copper-Chiral Phosphine Complexes | Acyl electrophiles and allenes | Generation of a chiral organometallic nucleophile for reaction with an acyl group. nih.gov | Highlights catalytic approaches for creating α-chiral carbonyl centers. |

Diastereoselective Control in Related Bromination Reactions

When a precursor molecule already contains a stereocenter, the focus shifts from creating a new chiral center enantioselectively to controlling the formation of a second chiral center diastereoselectively. This substrate-controlled approach relies on the steric and electronic influence of the existing chiral center to direct the incoming reagent.

The Felkin-Anh model is a widely accepted paradigm for predicting the outcome of nucleophilic additions to carbonyl groups bearing an α-stereogenic center. bham.ac.uk This model posits that the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the context of an electrophilic bromination of a chiral enol or enolate derived from a 3,3-dimethylbutanoyl precursor, the bulky tert-butyl group would play a dominant role in shielding one face of the molecule. The brominating agent would preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer over the other.

Furthermore, the choice of protecting groups on nearby functionalities can significantly influence diastereoselectivity. Large, bulky protecting groups, such as silyl (B83357) ethers, can enhance the steric bias predicted by the Felkin-Anh model and suppress competing chelation pathways that might lead to the opposite diastereomer. bham.ac.uk Chelation control, where a Lewis acidic reagent coordinates to both the carbonyl oxygen and another nearby Lewis basic atom, can sometimes be exploited to reverse the diastereoselectivity compared to the standard Felkin-Anh prediction. bham.ac.ukupenn.edu Therefore, careful selection of the substrate and reaction conditions is paramount for achieving high diastereoselectivity in the bromination step.

Innovative Reaction Conditions and Process Optimization

Modern synthetic chemistry emphasizes not only the yield and selectivity of a reaction but also its efficiency, safety, and environmental impact. Innovative reaction conditions, such as microwave-assisted synthesis and the application of green chemistry principles, are central to process optimization.

Microwave-Assisted Synthesis Strategies

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.nettandfonline.com The α-bromination of carbonyl compounds is a transformation that benefits significantly from microwave assistance. bohrium.comarabjchem.org

Studies have shown that the selective monobromination of various carbonyl compounds can be achieved efficiently using N-Bromosuccinimide (NBS) as the brominating agent, catalyzed by p-toluenesulfonic acid (PTSA), under microwave irradiation. bohrium.comarabjchem.orgkaust.edu.sa This method avoids the use of highly toxic and corrosive elemental bromine. arabjchem.org The optimization of reaction conditions, such as solvent and temperature, is crucial for maximizing yield and selectivity. For example, in the α-bromination of acetophenone, dichloromethane (B109758) was found to be the optimal solvent at a reaction temperature of 80 °C. arabjchem.org The reaction times are typically short, often within 30 minutes. arabjchem.orgkaust.edu.sa This high efficiency is attributed to the rapid, uniform heating provided by microwaves, which can accelerate reaction rates significantly. researchgate.net

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Dichloromethane (DCM) | 80 | 30 | 95 |

| 1,2-Dichloroethane (DCE) | 80 | 30 | 92 |

| Tetrahydrofuran (THF) | 80 | 30 | 75 |

| Acetonitrile (MeCN) | 80 | 30 | 88 |

| Dichloromethane (DCM) | 60 | 30 | 82 |

| Dichloromethane (DCM) | 100 | 30 | 95 (with some decomposition) |

Green Chemistry Considerations in Production Methodologies

The principles of green chemistry aim to reduce the environmental footprint of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it The synthesis of this compound can be made more sustainable by incorporating these principles.

A key consideration is the choice of brominating agent. Using N-Bromosuccinimide (NBS) in place of elemental bromine (Br₂) is a significant improvement. arabjchem.org Bromine is highly toxic, corrosive, and difficult to handle, whereas NBS is a crystalline solid that is easier and safer to use. Furthermore, the byproduct of bromination with NBS is succinimide, which is recyclable, improving the atom economy of the process. arabjchem.org

The use of microwave irradiation, as discussed previously, aligns with green chemistry principles by reducing energy consumption and shortening reaction times. eurekaselect.com Another green approach involves minimizing or eliminating the use of hazardous organic solvents. Research has demonstrated that amide bond formation using acid chlorides can be performed rapidly and efficiently in a simple phosphate (B84403) buffer, avoiding toxic organic solvents and allowing for easy product isolation via filtration. tandfonline.com Exploring such aqueous or solvent-free conditions for the synthesis or subsequent reactions of this compound could represent a significant step towards a greener process. The development of heterogeneous catalysts that can be easily recovered and reused also contributes to waste prevention and process sustainability. mpg.de

Iii. Mechanistic Investigations and Reactivity Profiles of 2 Bromo 3,3 Dimethylbutanoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. The general mechanism proceeds via a two-step addition-elimination pathway.

The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.orglibretexts.org

With Alcohols: Alcohols react with 2-bromo-3,3-dimethylbutanoyl chloride to form esters. The oxygen atom of the alcohol acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org

With Amines: Amines, being more nucleophilic than alcohols, react readily with this compound to yield amides. The reaction is vigorous, and typically two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the generated HCl. libretexts.orglibretexts.org

With Organometallics: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that react with acyl chlorides. libretexts.org The initial reaction with this compound would lead to the formation of a ketone. However, because ketones are also susceptible to nucleophilic attack by these reagents, a second equivalent of the organometallic reagent can add to the ketone, ultimately forming a tertiary alcohol after an aqueous workup. youtube.com To isolate the ketone, less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents) can be employed. youtube.com

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Alcohol (R'OH) | Ester | R-C(O)Cl + R'OH → R-C(O)OR' + HCl |

| Amine (R'NH₂) | Amide | R-C(O)Cl + 2 R'NH₂ → R-C(O)NHR' + R'NH₃Cl |

| Grignard Reagent (R'MgX) | Tertiary Alcohol | R-C(O)Cl + 2 R'MgX → R-C(R')₂OH |

| Lithium Dialkylcuprate (R'₂CuLi) | Ketone | R-C(O)Cl + R'₂CuLi → R-C(O)R' + R'Cu + LiCl |

(Where R = -CH(Br)C(CH₃)₃)

The kinetics of nucleophilic acyl substitution reactions involving this compound are significantly influenced by both steric and electronic factors.

Steric Effects: The presence of a bulky tert-butyl group adjacent to the α-carbon introduces considerable steric hindrance. This bulkiness can impede the approach of the nucleophile to the carbonyl carbon, thereby slowing down the rate of the reaction, especially with larger nucleophiles. nih.gov This effect is a key consideration when planning syntheses using this acyl chloride.

Electronic Effects: The acyl chloride group is highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms, which render the carbonyl carbon highly electrophilic. The α-bromo substituent further enhances this electrophilicity through its own inductive electron withdrawal. This electronic activation partially counteracts the steric hindrance from the tert-butyl group.

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Steric Hindrance (tert-butyl group) | Decrease | Impedes the approach of the nucleophile to the carbonyl carbon. |

| Electronic Effect (Cl on carbonyl) | Increase | Inductively withdraws electron density, increasing the electrophilicity of the carbonyl carbon. |

| Electronic Effect (α-Bromo group) | Increase | Inductively withdraws electron density, further increasing the electrophilicity of the carbonyl carbon. |

Elimination Reactions and Ketene (B1206846) Formation

Under the influence of a non-nucleophilic base, α-halo acyl chlorides can undergo an elimination reaction (dehydrohalogenation) to form highly reactive intermediates known as ketenes.

In the presence of a suitable base, such as a tertiary amine (e.g., triethylamine), this compound can undergo elimination of hydrogen chloride to form tert-butylbromoketene. The base abstracts the α-proton, followed by the elimination of the chloride ion from the acyl chloride functionality.

Alternatively, though less common for acyl chlorides, elimination of hydrogen bromide could theoretically lead to the formation of tert-butylchloroketene. However, the acidity of the α-proton and the excellent leaving group ability of the chloride on the acyl group favor the formation of the brominated ketene.

The choice of base and solvent is crucial in promoting elimination over substitution and in influencing the reaction's regioselectivity.

Base Strength: A strong, sterically hindered, non-nucleophilic base is ideal for promoting elimination. ucalgary.camsu.edu A bulky base, such as potassium tert-butoxide or triethylamine, will preferentially abstract the sterically accessible α-proton rather than act as a nucleophile at the sterically hindered carbonyl carbon. msu.edu The use of a strong base is necessary to deprotonate the relatively acidic α-hydrogen.

Solvent: Aprotic solvents are typically used for these reactions to avoid reaction of the solvent with the highly reactive acyl chloride and the ketene intermediate. The polarity of the solvent can influence the reaction rate, with more polar aprotic solvents potentially stabilizing charged intermediates or transition states.

Carbocation Intermediates and Skeletal Rearrangements

For typical nucleophilic acyl substitution reactions of acyl chlorides, the mechanism does not involve the formation of carbocation intermediates. The reaction proceeds through a concerted or near-concerted addition-elimination pathway. libretexts.orgyoutube.com

However, the structural features of this compound, specifically the presence of a bromine atom on a carbon adjacent to a quaternary center, are reminiscent of substrates that can undergo skeletal rearrangements in reactions that do proceed via carbocations, such as SN1 reactions of the corresponding alkyl halide (2-bromo-3,3-dimethylbutane). In such cases, the initial formation of a secondary carbocation can be followed by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. youtube.com

While direct formation of a carbocation at the α-position of the acyl chloride under standard nucleophilic acyl substitution conditions is not a generally accepted mechanism, the potential for rearrangements should be considered in any alternative reaction pathways that might be induced by, for example, strong Lewis acids or under specific solvolysis conditions. To date, there is no direct evidence in the reviewed literature for carbocation intermediates or skeletal rearrangements in the reactions of this compound itself.

Evidence and Implications of Neopentyl-type Rearrangements

One of the most characteristic aspects of the reactivity of compounds with a neopentyl skeleton, such as this compound, is their tendency to undergo rearrangement. These transformations, known as Wagner-Meerwein or neopentyl-type rearrangements, typically occur in reactions involving carbocation intermediates. libretexts.org

In reactions that proceed via an SN1-type mechanism, the departure of a leaving group from the alpha-carbon would generate a secondary carbocation. However, this initially formed carbocation is immediately adjacent to a quaternary carbon atom. This proximity allows for a rapid 1,2-shift of a methyl group from the tert-butyl group to the carbocationic center. libretexts.orgjcu.edu This rearrangement converts the less stable secondary carbocation into a more stable tertiary carbocation, which then reacts with a nucleophile to yield a rearranged product. libretexts.org

For instance, in the solvolysis of neopentyl bromide, the initially formed primary carbocation rearranges to a tertiary carbocation, leading to the formation of 2-methyl-2-butanol (B152257) instead of the expected neopentyl alcohol. libretexts.org A similar mechanistic pathway is anticipated for this compound under conditions favoring carbocation formation. The implication of such rearrangements is that direct substitution products may not be the major products, or may not form at all. masterorganicchemistry.com Instead, products with a rearranged carbon skeleton are often predominantly observed. libretexts.orgjcu.edu

The table below illustrates the expected rearrangement pathway for this compound via a carbocation intermediate.

| Step | Intermediate/Transition State | Description |

| 1. Ionization | Initial formation of a secondary carbocation | The C-Br bond cleaves, leaving a positive charge on the alpha-carbon. |

| 2. Rearrangement | 1,2-Methyl shift | An adjacent methyl group migrates with its bonding electrons to the secondary carbocation center. |

| 3. Stabilized Cation | Formation of a more stable tertiary carbocation | The positive charge is now on a tertiary carbon, which is stabilized by hyperconjugation. |

| 4. Nucleophilic Attack | Product Formation | A nucleophile attacks the tertiary carbocation, leading to the final rearranged product. |

Deuterium-Labeling Studies for Mechanistic Elucidation

Deuterium-labeling is a powerful technique used to trace the pathways of atoms during a chemical reaction, thereby elucidating reaction mechanisms. acs.org For a compound like this compound, deuterium (B1214612) labeling can provide definitive evidence for the occurrence of neopentyl-type rearrangements.

In a typical study, one of the methyl groups on the tert-butyl moiety would be replaced with a trideuteromethyl group (-CD₃). If the reaction proceeds without rearrangement, the -CD₃ group would remain on the quaternary carbon in the final product. However, if a 1,2-methyl shift occurs, the deuterium label would be found on the carbon atom that was formerly the carbocationic center. The position of the deuterium in the product can be precisely determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

Furthermore, deuterium exchange studies can be employed to investigate the lability of alpha-hydrogens in carbonyl compounds. libretexts.org In the presence of an acid catalyst and a deuterium source like D₂O, the alpha-hydrogen of the acyl chloride can be exchanged for deuterium through an enol intermediate. libretexts.orglibretexts.org Observing this exchange can provide insight into side reactions and the potential for racemization at the alpha-carbon. libretexts.org

| Experimental Approach | Expected Outcome for Rearrangement | Mechanistic Insight |

| Labeling a Methyl Group | Deuterium label is observed on the carbon adjacent to the carbonyl group in the product. | Confirms the migration of a methyl group (1,2-shift). |

| Alpha-Hydrogen Exchange | Replacement of the alpha-hydrogen with deuterium under acidic conditions. | Indicates the formation of an enol intermediate, relevant for understanding stereochemical integrity. libretexts.org |

Electrophilic and Radical Transformations

Beyond nucleophilic substitution reactions, the functional groups in this compound allow for participation in both electrophilic and radical transformations.

Electrophilic Transformations: The acyl chloride moiety is a potent electrophile, readily participating in reactions such as Friedel-Crafts acylation. masterorganicchemistry.com In this reaction, a Lewis acid catalyst like AlCl₃ activates the acyl chloride, which is then attacked by an aromatic ring to form a ketone. A key advantage of using an acyl halide like this in Friedel-Crafts reactions is that the acylium ion intermediate does not undergo rearrangement, unlike the carbocations formed in Friedel-Crafts alkylations. masterorganicchemistry.com This allows for the direct attachment of the 2-bromo-3,3-dimethylbutanoyl group to an aromatic ring.

Radical Transformations: The carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light, generating an alpha-carbonyl radical. ucsb.edu This radical intermediate can then participate in various chain reactions. Radical addition reactions to alkenes are a possibility, where the radical adds across the double bond, followed by abstraction of a bromine atom from another molecule of the starting material to propagate the chain. libretexts.org

The selectivity of radical halogenation is an important consideration; bromine radicals are generally more selective than chlorine radicals. masterorganicchemistry.com In reactions involving hydrogen abstraction, a bromine radical will preferentially abstract a hydrogen atom that leads to the most stable radical intermediate. libretexts.orgmasterorganicchemistry.com

Stereochemical Outcomes and Inversion of Configuration in Reactant Derivatives

When the alpha-carbon of a reactant is a chiral center, its fate during a substitution reaction is of critical importance. For derivatives of this compound, the stereochemical outcome is highly dependent on the reaction mechanism.

In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group. medium.com This backside attack forces the other three substituents on the carbon to flip, much like an umbrella inverting in a strong wind. medium.comncert.nic.in This process is known as Walden inversion and results in a complete inversion of the stereochemical configuration at the chiral center. quora.comlibretexts.org SN2 reactions are typically favored by primary and secondary substrates with strong nucleophiles and are completed in a single, concerted step. medium.com

Conversely, if the reaction proceeds through an SN1 mechanism, it involves the formation of a planar carbocation intermediate after the leaving group departs. lumenlearning.com The incoming nucleophile can then attack this flat intermediate from either face with equal probability. This leads to the formation of a racemic mixture, containing equal amounts of both enantiomers, resulting in a loss of optical activity. lumenlearning.com

The bulky tert-butyl group in this compound creates significant steric hindrance around the alpha-carbon, which would slow down the rate of a typical SN2 reaction. quora.com However, the formation of a secondary carbocation for an SN1 reaction is also not highly favored, though it can be driven by the subsequent stabilizing rearrangement. The actual pathway and resulting stereochemistry would depend on the specific reaction conditions, such as the nucleophile, solvent, and temperature.

| Reaction Mechanism | Key Feature | Stereochemical Outcome |

| SN2 | Single-step, backside attack | Inversion of configuration. quora.com |

| SN1 | Two-step, planar carbocation intermediate | Racemization (mixture of retention and inversion). lumenlearning.com |

Iv. Applications of 2 Bromo 3,3 Dimethylbutanoyl Chloride in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

As a molecular building block, 2-Bromo-3,3-dimethylbutanoyl chloride provides a robust framework containing a quaternary carbon center, which is a common motif in many complex natural products and biologically active molecules. Its ability to introduce the pivaloyl (3,3-dimethylbutanoyl) fragment with an adjacent reactive handle makes it a strategic choice for multi-step synthetic pathways.

In pharmaceutical chemistry, the introduction of sterically demanding groups can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate. This compound is a precursor for incorporating a brominated pivaloyl moiety into molecules. The resulting α-bromo amides and esters are versatile intermediates. The bromine atom can be displaced by various nucleophiles to build diverse molecular libraries for drug discovery. For example, reaction with amines or amino acid derivatives yields α-amino amides, which are core structures in peptidomimetics and other therapeutic agents.

Table 1: Potential Pharmaceutical Intermediates from this compound

| Nucleophilic Substrate | Intermediate Product | Potential Application |

|---|---|---|

| Aniline | 2-Bromo-3,3-dimethyl-N-phenylbutanamide | Precursor for anti-inflammatory agent analogs |

| L-Valine methyl ester | Methyl (S)-2-(2-bromo-3,3-dimethylbutanamido)-3-methylbutanoate | Intermediate for protease inhibitor synthesis |

| Piperidine | 2-Bromo-1-(piperidin-1-yl)-3,3-dimethylbutan-1-one | Scaffold for CNS-active compound development |

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical and fine chemical industries. The pivaloyl group can impart desirable properties such as enhanced stability towards hydrolysis and photodecomposition in pesticides and herbicides. In fine chemical synthesis, it serves as a starting material for compounds where steric bulk is required to direct the stereochemistry of subsequent reactions or to create specific material properties.

Functional Group Interconversions and Derivatization

The dual reactivity of this compound allows for a wide array of functional group interconversions and derivatizations, making it a highly adaptable reagent in synthesis.

Acyl chlorides readily react with alcohols to form esters in a process known as esterification. libretexts.org this compound reacts with primary and secondary alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yielding α-bromo esters. These products retain the reactive bromine handle for further synthetic modifications. While transesterification is a reaction more typical of esters, the high reactivity of the acyl chloride group makes direct esterification the primary and more efficient pathway.

Table 2: Examples of Direct Esterification Reactions

| Alcohol Substrate | Product |

|---|---|

| Methanol | Methyl 2-bromo-3,3-dimethylbutanoate |

| Ethanol | Ethyl 2-bromo-3,3-dimethylbutanoate |

| Isopropanol | Isopropyl 2-bromo-3,3-dimethylbutanoate |

The reaction of this compound with primary or secondary amines is a facile process that leads to the formation of α-bromo amides. libretexts.org This amidation reaction is typically rapid and high-yielding. The resulting N-substituted 2-bromo-3,3-dimethylbutanamides are stable compounds that serve as important intermediates. For instance, the synthesis of N1-isopropyl-2-bromo-3,3-dimethylbutanamide is achieved through the reaction of this compound with isopropylamine. guidechem.comguidechem.com These α-bromo amides can undergo subsequent SN2 reactions, where the bromine is displaced by nucleophiles like azide, cyanide, or thiols to introduce further functionality.

This compound can function as both an acylating and an alkylating agent, depending on the reaction sequence.

Acylation: The compound is a potent acylating agent due to the acyl chloride moiety. It readily acylates a wide range of nucleophiles, including alcohols, amines, and carboxylates, to introduce the 2-bromo-3,3-dimethylbutanoyl group. libretexts.org This is the primary mode of reactivity for this functional group.

Alkylation: The α-bromo position allows the compound to act as an alkylating agent, although this reactivity is typically exploited after the acyl chloride has been transformed into a more stable functional group like an ester or amide. α-Halo carbonyl compounds are highly effective substrates for SN2 reactions because the adjacent carbonyl group stabilizes the transition state. libretexts.org This allows for the carbon-carbon or carbon-heteroatom bond formation at the α-position. For example, after converting the acyl chloride to an ester, the α-bromo group can be displaced by a carbanion or another nucleophile to build a more complex carbon skeleton.

Table 3: Sequential Acylation and Alkylation Reactions

| Step 1: Acylation Substrate | Acylated Intermediate | Step 2: Alkylating Nucleophile | Final Product |

|---|---|---|---|

| Ethanol | Ethyl 2-bromo-3,3-dimethylbutanoate | Sodium azide (NaN₃) | Ethyl 2-azido-3,3-dimethylbutanoate |

| Methylamine | 2-Bromo-N,3,3-trimethylbutanamide | Sodium thiophenoxide (NaSPh) | 3,3-Dimethyl-2-(phenylthio)-N-methylbutanamide |

Contributions to Heterocyclic Compound Synthesis

There is a notable absence of dedicated research articles or patents that specifically describe the use of this compound as a key building block in the synthesis of heterocyclic compounds. In principle, the bifunctional nature of the molecule, possessing both an electrophilic acyl chloride and a carbon atom susceptible to nucleophilic attack or radical reactions, could allow for its use in constructing various ring systems. For instance, it could potentially react with binucleophiles containing nitrogen, oxygen, or sulfur to form heterocyclic structures. However, without specific examples in the literature, any proposed reaction schemes remain theoretical.

Integration into Targeted Protein Degradation (PROTAC) Research Strategies

The field of Targeted Protein Degradation using PROTACs is a rapidly evolving area of medicinal chemistry. PROTACs are heterobifunctional molecules that typically consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. While a wide variety of chemical moieties are employed in the synthesis of PROTACs, a review of the current literature does not indicate any specific use or mention of this compound in the synthesis of PROTAC warheads, E3 ligase ligands, or linkers. The bulky tert-butyl group might offer steric hindrance that could be explored for specific binding interactions, but there is no documented evidence of this to date.

Participation in Metal-Mediated Cross-Coupling and Organometallic Reactions

Metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Acyl chlorides can participate in such reactions, for example, through decarbonylative coupling or by conversion to other functional groups that are amenable to cross-coupling. The alpha-bromo position also presents a potential site for these reactions. However, specific studies detailing the participation of this compound in well-known cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions are not found in the surveyed scientific databases. Similarly, there is no available information on the formation of organometallic reagents derived from this compound for subsequent synthetic transformations.

V. Advanced Spectroscopic and Structural Characterization in Research Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-3,3-dimethylbutanoyl chloride, a combination of 1H, 13C, and 2D NMR experiments provides a complete picture of its molecular framework.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of signals reveal the electronic environment and connectivity of protons. The structure of this compound features two distinct proton environments.

tert-Butyl Protons ((CH₃)₃C-): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They are expected to appear as a single, sharp singlet in the spectrum. Its chemical shift would be in the upfield region, typically around 1.2-1.4 ppm, characteristic of alkyl protons shielded by the electron-donating nature of the carbon atom they are attached to.

Alpha-Proton (-CH(Br)-): The single proton on the carbon adjacent to both the bromine atom and the carbonyl group resides in a significantly different electronic environment. The electronegativity of the adjacent bromine and carbonyl chloride group deshields this proton, shifting its signal downfield. It is expected to appear as a singlet (as there are no adjacent protons for coupling) in the range of 4.5-5.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~1.3 | Singlet (s) | 9H |

| -CH(Br)- | ~4.7 | Singlet (s) | 1H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the molecular symmetry, this compound is expected to exhibit four distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments.

Carbonyl Carbon (-C=O): The carbon of the acyl chloride group is highly deshielded and will appear significantly downfield, typically in the range of 170-175 ppm.

Alpha-Carbon (-CH(Br)-): The carbon atom bonded to the bromine is also deshielded, with an expected chemical shift around 60-65 ppm. docbrown.info

Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group will have a characteristic shift in the range of 35-40 ppm.

Methyl Carbons (-CH₃): The three equivalent methyl carbons of the tert-butyl group are the most shielded, appearing furthest upfield at approximately 30-35 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COCl | ~172 |

| -CH(Br)- | ~62 |

| -C(CH₃)₃ | ~38 |

| -CH₃ | ~32 |

While 1D NMR provides foundational data, 2D NMR experiments are employed to rigorously confirm structural assignments by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling. For this molecule, a COSY spectrum would be very simple, showing no cross-peaks, confirming the absence of vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the proton signal at ~4.7 ppm to the carbon signal at ~62 ppm (-CH(Br)-) and another cross-peak linking the proton signal at ~1.3 ppm to the carbon signal at ~32 ppm (-CH₃).

Infrared (IR) Spectroscopy for Carbonyl and Halogen Stretching Frequencies

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a few key absorption bands.

Carbonyl (C=O) Stretch: The most prominent feature would be a very strong and sharp absorption band characteristic of the acyl chloride carbonyl group. This band is typically observed at a high frequency, expected in the range of 1785-1815 cm⁻¹.

C-H Stretching and Bending: Absorptions corresponding to C-H stretching vibrations from the alkyl groups would appear in the 2870-2975 cm⁻¹ region. docbrown.info C-H bending vibrations for the tert-butyl group would be visible around 1370-1480 cm⁻¹. docbrown.info

Carbon-Halogen Stretches: The stretching vibrations for the carbon-halogen bonds occur in the fingerprint region of the spectrum. The C-Cl stretch is expected around 600-800 cm⁻¹, while the C-Br stretch typically appears at a lower frequency, between 500-650 cm⁻¹. docbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl | 2870-2975 | Medium-Strong |

| C=O Stretch | Acyl Chloride | 1785-1815 | Strong, Sharp |

| C-H Bend | Alkyl | 1370-1480 | Medium |

| C-Cl Stretch | Acyl Chloride | 600-800 | Medium |

| C-Br Stretch | Bromoalkane | 500-650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The presence of two halogen atoms, bromine and chlorine, results in a distinctive isotopic pattern for the molecular ion.

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. chemguide.co.uk Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. chemguide.co.uk This combination results in a cluster of peaks for the molecular ion [C₆H₁₀BrClO]⁺•. The expected pattern would consist of a peak at m/z 212 (for ⁷⁹Br and ³⁵Cl), a more intense peak at m/z 214 (from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl), and a peak at m/z 216 (for ⁸¹Br and ³⁷Cl).

Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation. A common fragmentation pathway for compounds with a tert-butyl group is the loss of the alkyl group to form a stable tert-butyl cation, [C(CH₃)₃]⁺. This would result in a very intense peak, likely the base peak, at m/z 57. docbrown.info Other significant fragments could arise from the loss of halogen radicals (Cl• or Br•) from the molecular ion. youtube.com Alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group, is also a common fragmentation pathway. libretexts.org

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 212, 214, 216 | [C₆H₁₀BrClO]⁺• | Molecular ion cluster showing isotopic pattern of Br and Cl. |

| 177, 179 | [M - Cl]⁺ | Loss of a chlorine radical. Shows Br isotopic pattern. |

| 133, 135 | [M - Br]⁺ | Loss of a bromine radical. Shows Cl isotopic pattern. |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation, often the base peak due to its stability. docbrown.info |

Single Crystal X-ray Diffraction Analysis of Synthesized Derivatives and Complexes

While this compound is a liquid at standard conditions and thus not suitable for single-crystal X-ray analysis, this technique is invaluable for characterizing its solid derivatives. Acyl chlorides are reactive intermediates used to synthesize a wide array of other compounds, such as esters, amides, and ketones. If a synthesized derivative is crystalline, X-ray diffraction can provide an unambiguous determination of its three-dimensional structure. nih.gov

This analysis yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. For example, if the compound were used in the synthesis of a coordination complex with a metal, X-ray diffraction of the resulting crystal would reveal the exact manner in which the ligand is bound to the metal center. researchgate.net This technique is the gold standard for absolute structure confirmation in the solid state.

Vi. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and various electronic properties of molecules.

For 2-Bromo-3,3-dimethylbutanoyl chloride, DFT calculations would be used to predict its most stable three-dimensional structure. By minimizing the total energy of the molecule, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined. These calculations provide a foundational understanding of the molecule's shape and steric profile.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C=O | 1.19 Å | |

| C-Cl | 1.80 Å | |

| C-Br | 1.95 Å | |

| C-C(tert-butyl) | 1.54 Å | |

| Bond Angles | ||

| O=C-Cl | 125.0° | |

| O=C-C | 124.5° | |

| Br-C-C | 110.0° | |

| Dihedral Angle | Cl-C-C-Br | ~60° (gauche) |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the orbital with the highest energy electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comyoutube.com

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distributions of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. The energy of the LUMO is related to its electron affinity and its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net

For this acyl chloride, the LUMO is expected to be localized primarily on the carbonyl carbon and the C-Cl bond, making the carbonyl carbon a prime site for nucleophilic attack. The HOMO would likely have significant contributions from the lone pair electrons on the oxygen and halogen atoms.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Orbital | Energy (eV) | Description and Implication for Reactivity |

| HOMO | -10.5 | Localized on oxygen and halogen lone pairs. Indicates nucleophilic character at these sites. |

| LUMO | -1.2 | Localized on the π* orbital of the C=O group and the σ* of the C-Cl bond. Indicates a strong electrophilic site at the carbonyl carbon. |

| HOMO-LUMO Gap (ΔE) | 9.3 | A relatively large gap suggests good kinetic stability. |

Note: The energy values are hypothetical and serve to illustrate the concepts of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. libretexts.org An MEP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would clearly illustrate its reactive sites. A strong negative potential (red/yellow) would be expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a site for interaction with electrophiles or protons. Conversely, a significant positive potential (blue) would be centered on the carbonyl carbon, confirming its status as the primary electrophilic site for nucleophilic acyl substitution. The region around the bromine and chlorine atoms would also be analyzed to understand their electronic influence and potential for interaction.

Conformational Analysis and Dynamic Studies

Computational methods can be used to perform a systematic search of the potential energy surface by rotating the single bonds, such as the C-C bond connecting the acyl group and the chiral center. This analysis identifies all stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature using Boltzmann statistics. Dynamic studies, such as molecular dynamics simulations, could further explore the conformational landscape and the timescale of interconversions.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cl-C-C-Br) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| 1 (Global Minimum) | ~65° (gauche) | 0.00 | ~70% |

| 2 | ~180° (anti) | 0.85 | ~25% |

| 3 | ~-65° (gauche) | 1.50 | ~5% |

Note: This table is illustrative, showing how computational results would be presented for a conformational analysis.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov They allow for the mapping of the entire reaction pathway from reactants to products, including the identification of high-energy transition states and any intermediate species. numberanalytics.comnumberanalytics.com

For this compound, a primary reaction of interest is nucleophilic acyl substitution. Quantum chemical studies could model the reaction with a representative nucleophile (e.g., water, ammonia, or a hydroxide (B78521) ion). These calculations would:

Locate the Transition State (TS): Identify the geometry and energy of the transition state for the formation of the tetrahedral intermediate. The activation energy (the energy difference between the reactants and the TS) determines the reaction rate.

Characterize Intermediates: Determine the structure and stability of any reaction intermediates.

Follow the Reaction Coordinate: Using methods like Intrinsic Reaction Coordinate (IRC) calculations, the entire path from the transition state down to the reactants and products can be traced, confirming that the identified TS correctly connects the desired species. numberanalytics.com

These studies provide a quantitative understanding of the reaction's feasibility and kinetics, which is invaluable for optimizing reaction conditions. nih.gov

Solvent Effects on Reactivity and Spectroscopic Properties

Chemical reactions and spectroscopic measurements are almost always performed in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these solvent effects using various approaches, such as implicit solvent models (e.g., Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For this compound, theoretical calculations could predict how solvent polarity affects:

Reactivity: A polar solvent might stabilize charged species like the transition state in a nucleophilic substitution reaction, thereby increasing the reaction rate compared to a nonpolar solvent.

Spectroscopic Properties: Solvents can cause shifts in spectroscopic signals. For example, theoretical calculations could predict the solvatochromic shifts in UV-Vis absorption spectra or changes in NMR chemical shifts in different solvents, which can be compared with experimental data for validation. researchgate.net

By incorporating solvent effects, computational models can provide more accurate and realistic predictions of the chemical behavior of this compound in a laboratory setting.

Vii. Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and subsequent reactions of 2-bromo-3,3-dimethylbutanoyl chloride currently rely on classical methods, such as the Hell-Volhard-Zelinsky reaction for the bromination of the parent carboxylic acid, followed by treatment with a chlorinating agent. libretexts.orggoogle.commasterorganicchemistry.com Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems.

Catalytic α-Halogenation: A significant advancement would be the development of a direct, catalytic α-bromination of 3,3-dimethylbutanoyl chloride. Research into visible-light-mediated, metal-free halogenation offers a promising avenue. semanticscholar.org Such systems could avoid the use of stoichiometric phosphorus halides and offer milder reaction conditions. Furthermore, the development of enantioselective catalytic methods for the α-halogenation of acyl chlorides could provide access to chiral building blocks, a highly desirable goal in pharmaceutical and agrochemical synthesis. libretexts.orggoogle.com Catalysts based on chiral ammonium (B1175870) salts or other organocatalysts could be explored for this purpose.

Transition-Metal Catalyzed Cross-Coupling: The carbon-bromine bond in this compound is a handle for various cross-coupling reactions. Future work could explore nickel- or palladium-catalyzed systems to couple the acyl chloride with a wide range of nucleophiles. wikipedia.orgacs.orgresearchgate.net For instance, nickel-catalyzed coupling with organoboron or organozinc reagents could forge new carbon-carbon bonds at the α-position, introducing molecular complexity while retaining the reactive acyl chloride moiety for further transformations. The steric hindrance imposed by the adjacent tert-butyl group will present a unique challenge and opportunity for developing highly selective catalysts.

| Catalyst System | Potential Reaction | Advantage |

| Chiral Phase-Transfer Catalyst | Asymmetric α-bromination | Access to enantioenriched products |

| Nickel/Photoredox Co-catalysis | Acylation of aryl halides | Mild conditions, broad scope |

| Palladium-based Catalysts | Carbonylative coupling | Direct synthesis of α-bromo ketones |

Exploration of Bio-Inspired Synthesis and Biocatalysis

Nature produces a vast arsenal of organobromine compounds through enzymatic processes, many of which possess significant biological activity. cmu.edusigmaaldrich.comacs.org Harnessing the power of enzymes, or "biocatalysis," offers a green and highly selective alternative to traditional synthetic methods.

Halogenase Enzymes: A key area of future research is the application of halogenase enzymes for the regioselective and stereoselective bromination of carboxylic acid derivatives. google.comnih.govnih.govresearchgate.net Fe(II)/α-ketoglutarate-dependent halogenases, for example, are known to catalyze C-H activation and subsequent halogenation on free-standing substrates. google.comnih.gov Research could focus on engineering these enzymes to accept 3,3-dimethylbutyric acid or a related precursor, thereby enabling a biocatalytic route to the α-bromo acid. This approach could potentially offer exquisite control over stereochemistry, yielding a single enantiomer of the product.

Bio-inspired Catalysts: Mimicking the active sites of halogenase enzymes is another promising direction. researchgate.net The development of synthetic, small-molecule catalysts based on iron or vanadium complexes could replicate the reactivity of these enzymes. researchgate.net Such bio-inspired catalysts could offer the selectivity of biocatalysis with the operational simplicity and broader substrate scope of traditional chemical catalysts. These systems would operate under mild conditions, reducing the environmental impact of the synthesis.

| Approach | Key Research Area | Potential Outcome |

| Enzyme Engineering | Directed evolution of halogenases | High stereoselectivity in α-bromination |

| Bio-inspired Catalysis | Synthesis of Vanadium-peroxo mimics | Catalytic bromination under mild, aqueous conditions |

| Whole-Cell Biotransformation | Use of engineered microorganisms | Sustainable production from simple feedstocks |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of acyl chlorides and α-bromo carbonyl compounds often involves highly reactive and hazardous reagents. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. nih.govmdpi.com

Future research will focus on translating the synthesis of this compound to a continuous flow process. This would involve pumping the starting materials (e.g., 3,3-dimethylbutyric acid, brominating agent, and chlorinating agent) through heated coils or packed-bed reactors. The small reactor volume at any given time minimizes the risk associated with handling hazardous intermediates. Furthermore, in-line purification and analysis tools can be integrated into the flow setup, allowing for real-time optimization and control of the reaction. This automated approach can lead to higher yields, improved purity, and a more sustainable manufacturing process.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | High risk due to large volumes of hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Difficult and often requires re-optimization | Straightforward by extending operation time |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |

| Purity | Often requires extensive work-up and purification | In-line purification can yield cleaner product streams |

Advanced Studies in Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of complex molecules on an insoluble polymer support. masterorganicchemistry.comacs.orgmdpi.com Acyl chlorides are potent acylating agents used to attach building blocks to resin-bound amines or alcohols.

This compound, with its unique combination of a reactive acyl chloride, a modifiable C-Br bond, and a bulky tert-butyl group, is an intriguing candidate for advanced SPS applications. Future research could explore its use as a "scaffold" molecule. First, the acyl chloride would be used to anchor the molecule to a resin. The sterically demanding tert-butyl group could influence the conformation of the growing molecular chain. Subsequently, the α-bromo group can be displaced by various nucleophiles to introduce diversity. This dual functionality makes it a valuable tool for creating libraries of complex molecules with unique, sterically-hindered structural motifs.

| Resin Functional Group | Linkage Formed | Potential Application |

| Amine (-NH2) | Amide | Synthesis of peptide analogues |

| Hydroxyl (-OH) | Ester | Creation of diverse small molecule libraries |

| Thiol (-SH) | Thioester | Attachment to cysteine-containing peptides |

Expanding Applications in Materials Science and Polymer Chemistry

The functional groups within this compound make it a promising precursor for the development of novel polymers and functional materials.

Atom Transfer Radical Polymerization (ATRP) Initiators: ATRP is a powerful controlled radical polymerization technique that relies on an alkyl halide initiator to grow well-defined polymer chains. wikipedia.orgsigmaaldrich.com The α-bromo ester/amide structure is a classic motif for ATRP initiators. cmu.edu this compound can be readily converted into a variety of ATRP initiators by reacting it with different alcohols or amines. The bulky tert-butyl group adjacent to the initiating site could have interesting effects on the polymerization kinetics and the properties of the resulting polymers, such as their thermal stability and morphology. Research in this area would involve synthesizing these novel initiators and using them to polymerize monomers like styrene, acrylates, and methacrylates.

Surface Modification: The high reactivity of the acyl chloride group allows it to be used for the chemical modification of surfaces. nih.gov Materials with surface hydroxyl or amine groups (e.g., silica, metal oxides, certain polymers) could be functionalized with this compound. This would create a surface that is not only covalently coated with a sterically bulky layer but also presents a field of reactive C-Br bonds. These "activated" surfaces could then be used for further "grafting-from" polymerizations or the attachment of other functional molecules, leading to new materials for chromatography, sensing, or biocompatible coatings.

Functional Polymer Synthesis: The acyl chloride can be used to terminate living polymerizations, introducing the α-bromo-tert-butyl functionality as a polymer end-group. nih.gov This would create macromolecular building blocks that can be linked together or used to create block copolymers with unique architectures. The steric hindrance of the end group could also be exploited to create self-assembling polymeric structures.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Bromo-3,3-dimethylbutanoyl chloride, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves bromination of 3,3-dimethylbutanoyl chloride using electrophilic brominating agents (e.g., bromine in CCl₄) or radical-initiated bromination with N-bromosuccinimide (NBS). Reaction conditions must be carefully controlled:

- Temperature : Maintain 0–5°C to minimize side reactions like elimination or over-bromination.

- Solvent : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acyl chloride.

- Purification : Fractional distillation under reduced pressure (analogous to 4-Bromobutyryl chloride, bp 101°C at 37 mm ) ensures purity.

Yield optimization may require inert atmospheres (N₂/Ar) and stepwise reagent addition.

Basic: How should researchers characterize this compound spectroscopically?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify deshielded carbonyl carbons (~170–180 ppm) and methyl groups (δ ~1.2–1.5 ppm). The bromine adjacent to the carbonyl causes splitting patterns in ¹H NMR.

- IR Spectroscopy : Look for C=O stretches (~1800 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M]⁺ for C₅H₈BrClO, calculated ~213.5 g/mol). Similar brominated acyl chlorides (e.g., 2-Bromobenzoyl chloride, MW 219.46 ) follow comparable fragmentation patterns.

Advanced: How do steric effects from the 3,3-dimethyl group influence reactivity in nucleophilic acyl substitution?

Answer:

The 3,3-dimethyl groups create steric hindrance, reducing nucleophilic attack at the carbonyl carbon. This necessitates:

- Elevated Temperatures : To overcome kinetic barriers.

- Catalysts : Lewis acids (e.g., AlCl₃) stabilize transition states.

Comparative studies with less hindered analogs (e.g., 2-Bromobenzoyl chloride ) show slower reaction rates, requiring tailored conditions (e.g., extended reaction times).

Advanced: What competing reaction pathways occur during bromination of 3,3-dimethylbutanoyl chloride, and how can they be suppressed?

Answer:

Common side reactions include:

- α-H Elimination : Forms unsaturated byproducts (e.g., acryloyl chloride derivatives).

- Over-Bromination : Occurs with excess bromine.

Mitigation Strategies : - Use stoichiometric bromine and radical inhibitors (e.g., TEMPO) to control radical chain reactions.

- Monitor reaction progress via TLC or in-situ IR. Analogous brominated compounds (e.g., 3′-Bromo-2,2-dimethylbutyrophenone ) highlight the need for precise stoichiometry.

Basic: What storage and handling precautions are critical for this compound?

Answer:

- Storage : Keep at 0–6°C in airtight, amber glass containers under inert gas (N₂/Ar) to prevent moisture absorption and decomposition. Similar brominated acyl chlorides (e.g., 2-Bromobenzoyl chloride ) degrade rapidly if exposed to humidity.

- Handling : Use anhydrous gloves and Schlenk-line techniques. Hydrolysis releases corrosive HCl and HBr gases.

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Predict reaction barriers for nucleophilic substitution, accounting for steric effects (e.g., using Gaussian or ORCA software).

- Molecular Dynamics : Simulate solvent effects on reaction pathways. Studies on analogs like 4-Bromo-2-chlorophenylacetic acid demonstrate how solvation impacts intermediate stability.

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Distillation : Use short-path distillation under vacuum (e.g., 10–20 mm Hg) to separate from lower-boiling impurities.

- Chromatography : Silica gel columns with hexane/ethyl acetate (non-polar eluents) minimize acyl chloride decomposition. For example, 4-Bromo-3-fluorobenzyl bromide is purified similarly to avoid polar byproducts.

Advanced: How does the electron-withdrawing bromine substituent affect the acyl chloride’s electrophilicity?

Answer:

The bromine increases electrophilicity at the carbonyl carbon via inductive effects, accelerating nucleophilic attack. However, steric hindrance from the 3,3-dimethyl group offsets this activation. Comparative kinetic studies with 2-Bromo-4-chlorophenylacetonitrile show that electronic and steric factors must be balanced in reaction design.

Basic: What analytical methods validate the purity of this compound?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm for acyl chlorides).

- Elemental Analysis : Confirm Br and Cl content (e.g., theoretical Br% ~37.5%).

- Karl Fischer Titration : Ensure <0.1% water content to prevent hydrolysis.

Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:

It serves as a key intermediate for:

- Peptide Coupling : Activates carboxylic acids via mixed anhydride formation.

- Heterocyclic Synthesis : Reacts with amines to form brominated amides, precursors to antimicrobial agents (e.g., analogs of 3′-Bromo-2,2-dimethylbutyrophenone ).

Steric effects require optimized coupling agents (e.g., HATU instead of DCC) for efficient transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.